molecular formula C18H15Cl2NO3 B2553618 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide CAS No. 1448047-85-5

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide

Cat. No. B2553618
CAS RN: 1448047-85-5
M. Wt: 364.22
InChI Key: YXKVYOPSESUUAF-UHFFFAOYSA-N
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Description

“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives exhibit promising anticancer potential. Researchers have identified specific substituted benzofurans with significant cell growth inhibitory effects. For instance, compound 36 demonstrated substantial inhibition rates in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigations into the mechanism of action and potential clinical applications are ongoing.

Antibacterial Activity

Benzofuran compounds have been screened for antibacterial properties. While the specific activity of our compound of interest requires further study, other benzofuran derivatives have shown promise against both standard and clinical bacterial strains . Understanding their mode of action and potential therapeutic applications is crucial for combating bacterial infections.

Anti-Hepatitis C Virus (HCV) Activity

A novel macrocyclic benzofuran compound was recently discovered with anti-HCV activity. This finding suggests its potential as an effective therapeutic drug for hepatitis C disease. Further studies are needed to elucidate its mechanism of action and evaluate its clinical efficacy .

Synthetic Applications

Researchers have developed novel methods for constructing benzofuran rings. For instance:

Drug Prospects

Given the diverse pharmacological activities of benzofuran derivatives, they hold promise as natural drug lead compounds. Investigating their structure-activity relationships and optimizing their properties could lead to novel therapeutic agents .

Mechanism of Action

    Target of action

    Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

    Mode of action

    The mode of action of benzofuran derivatives can vary depending on the specific compound and its structure . Without specific information on “N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE”, it’s difficult to provide an accurate description of its mode of action.

    Biochemical pathways

    Benzofuran derivatives can affect various biochemical pathways due to their diverse pharmacological activities

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary widely depending on their specific structures

    Result of action

    The molecular and cellular effects of benzofuran derivatives can be diverse, ranging from anti-tumor to anti-viral effects

    Action environment

    The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKVYOPSESUUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide

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